molecular formula C17H26N2O2 B7928815 [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid

[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928815
M. Wt: 290.4 g/mol
InChI Key: BRPPTLKHWNCLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is an organic compound that features a unique structure combining a benzyl group, an ethyl group, and a cyclohexylamino group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as benzylamine and cyclohexylamine derivatives. These intermediates are then subjected to alkylation and acylation reactions to form the final product.

  • Step 1: Preparation of Benzylamine Derivative

      Reagents: Benzyl chloride, ethylamine

      Conditions: Reflux in an organic solvent like ethanol

      Reaction: Benzyl chloride reacts with ethylamine to form N-benzyl-ethylamine.

  • Step 2: Preparation of Cyclohexylamine Derivative

      Reagents: Cyclohexylamine, acetic anhydride

      Conditions: Room temperature

      Reaction: Cyclohexylamine reacts with acetic anhydride to form N-cyclohexylacetamide.

  • Step 3: Coupling Reaction

      Reagents: N-benzyl-ethylamine, N-cyclohexylacetamide

      Conditions: Acidic or basic medium, elevated temperature

      Reaction: The two intermediates undergo a coupling reaction to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the cyclohexylamino group, converting it to a cyclohexylamine derivative.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation Products: Benzaldehyde, benzoic acid

    Reduction Products: Cyclohexylamine derivatives

    Substitution Products: Various benzyl-substituted compounds

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid can be used as a building block in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: The compound can be used to study enzyme-substrate interactions and the effects of structural modifications on biological activity.

Medicine

    Drug Development: Due to its unique structure, the compound may serve as a lead compound in the development of new pharmaceuticals targeting specific receptors or enzymes.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and cyclohexylamino groups may facilitate binding to hydrophobic pockets, while the acetic acid moiety can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Phenyl-ethyl-amino)-cyclohexylamino]-acetic acid
  • [2-(Methyl-ethyl-amino)-cyclohexylamino]-acetic acid
  • [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid

Uniqueness

[2-(Benzyl-ethyl-amino)-cyclohexylamino]-acetic acid is unique due to the presence of both benzyl and cyclohexylamino groups, which confer distinct chemical and biological properties. The combination of these groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-[[2-[benzyl(ethyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-2-19(13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18-12-17(20)21/h3-5,8-9,15-16,18H,2,6-7,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPPTLKHWNCLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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